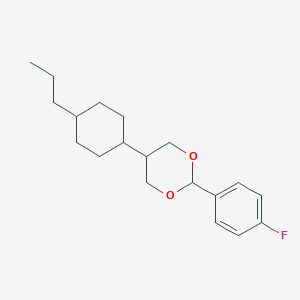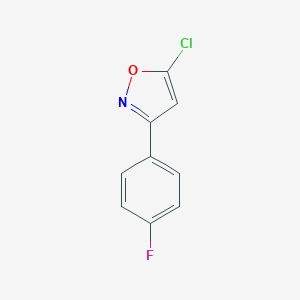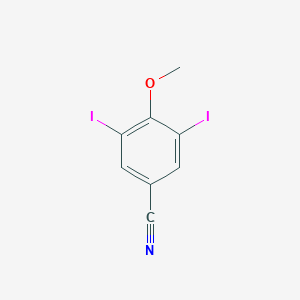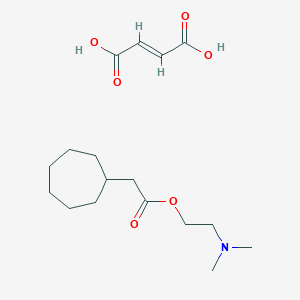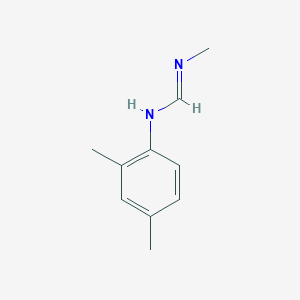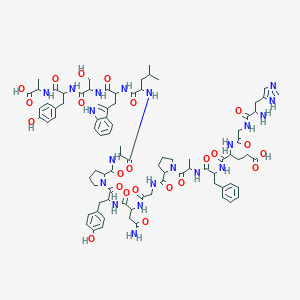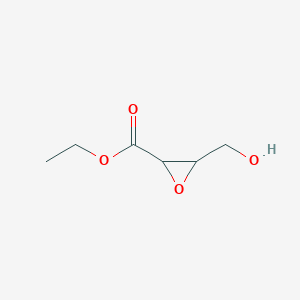
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula C6H10O4 and is a colorless liquid that is soluble in water. This compound is widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is not well understood. However, it is believed that this compound reacts with various functional groups, including amines, alcohols, and thiols. This reaction results in the formation of stable adducts, which can be used in various applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) are not well studied. However, it is believed that this compound is relatively non-toxic and has low reactivity towards biological molecules. Therefore, it is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) has several advantages for use in laboratory experiments. It is a versatile building block that can be used in the synthesis of various compounds. Additionally, it is relatively non-toxic and has low reactivity towards biological molecules. However, this compound has some limitations, including its low solubility in organic solvents and its susceptibility to hydrolysis.
Direcciones Futuras
There are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research. One of the potential applications is in the development of biodegradable polymers. This compound can be used as a building block for the synthesis of polymers that are environmentally friendly and have low toxicity. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a promising candidate for the synthesis of novel compounds with improved efficacy and safety. Finally, this compound can be used in the development of new materials, such as coatings, adhesives, and composites. Its low reactivity towards biological molecules and its versatility make it a promising building block for the synthesis of new materials with unique properties.
Conclusion
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is a versatile and widely used compound in scientific research. Its unique chemical properties make it a promising candidate for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. Although its mechanism of action and physiological effects are not well understood, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is considered safe for use in laboratory experiments. Its advantages and limitations should be carefully considered when designing experiments. Finally, there are several future directions for the use of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) in scientific research, including the development of biodegradable polymers, new pharmaceuticals and agrochemicals, and new materials.
Métodos De Síntesis
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) can be synthesized using various methods. One of the most common methods is the reaction of glycidol with ethyl chloroformate in the presence of a base. This method results in the formation of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) with high yield and purity. Other methods include the reaction of glycidol with ethyl chloroacetate or ethyl chloroacetate in the presence of a base.
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is widely used in scientific research. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biodegradable polymers. This compound is also used in the synthesis of chiral ligands, which are used in asymmetric catalysis. Additionally, Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI)) is used in the synthesis of epoxy resins, which are used in the production of coatings, adhesives, and composites.
Propiedades
Número CAS |
139165-10-9 |
|---|---|
Nombre del producto |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
ethyl 3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3 |
Clave InChI |
JSWMMEAMKHHEDN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
SMILES canónico |
CCOC(=O)C1C(O1)CO |
Sinónimos |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



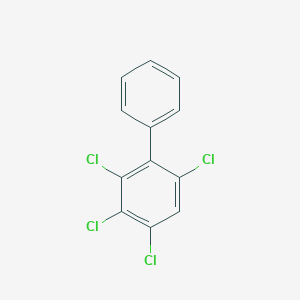
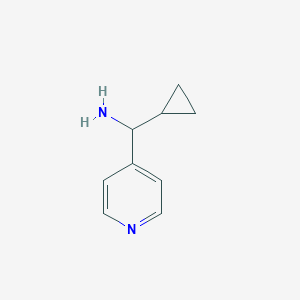
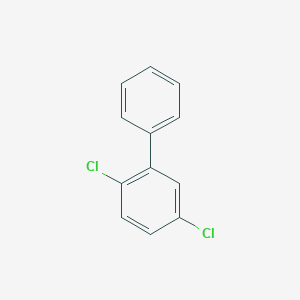
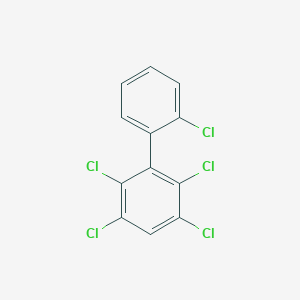
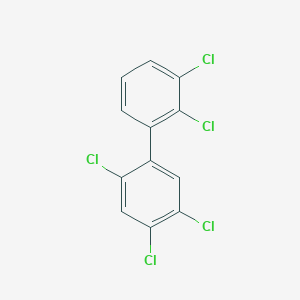
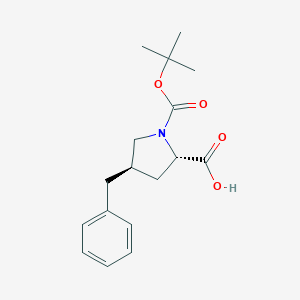
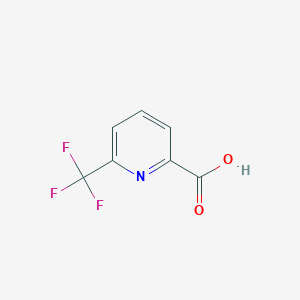
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
